molecular formula C18H20BrClO4 B5035396 2-bromo-4-chloro-1-{2-[2-(4-ethoxyphenoxy)ethoxy]ethoxy}benzene

2-bromo-4-chloro-1-{2-[2-(4-ethoxyphenoxy)ethoxy]ethoxy}benzene

Cat. No.: B5035396
M. Wt: 415.7 g/mol
InChI Key: RBNPHUDNTCLMKB-UHFFFAOYSA-N
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Description

“2-bromo-4-chloro-1-{2-[2-(4-ethoxyphenoxy)ethoxy]ethoxy}benzene” is a complex organic compound. It is related to bromochlorobenzenes, which are mixed aryl halides consisting of bromine and chlorine as substituents on a benzene ring . This compound is also related to 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene, which is an impurity of Dapagliflozin , a drug used for the treatment of type 2 diabetes mellitus .


Synthesis Analysis

The synthesis of similar compounds, such as bromochlorobenzenes, involves various routes . For example, 1-Bromo-2-chlorobenzene can be synthesized from 2-chloroaniline, via diazotization followed by a Sandmeyer reaction . 1-Bromo-4-chlorobenzene can be synthesized from a derivative of (4-bromophenyl)silane using N-bromosuccinimide .


Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple functional groups. It includes a benzene ring, bromine and chlorine atoms as substituents, and ethoxy groups .


Chemical Reactions Analysis

The chemical reactions involving this compound could be similar to those of bromochlorobenzenes and related compounds. These reactions often involve electrophilic aromatic substitution .

Properties

IUPAC Name

2-bromo-4-chloro-1-[2-[2-(4-ethoxyphenoxy)ethoxy]ethoxy]benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20BrClO4/c1-2-22-15-4-6-16(7-5-15)23-11-9-21-10-12-24-18-8-3-14(20)13-17(18)19/h3-8,13H,2,9-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBNPHUDNTCLMKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)OCCOCCOC2=C(C=C(C=C2)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20BrClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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